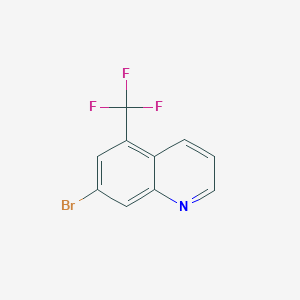

![molecular formula C17H14ClNO5 B2622154 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate CAS No. 364621-62-5](/img/structure/B2622154.png)

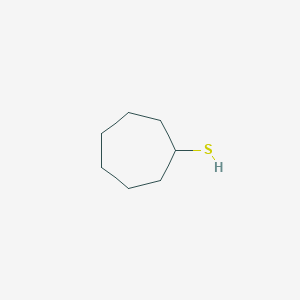

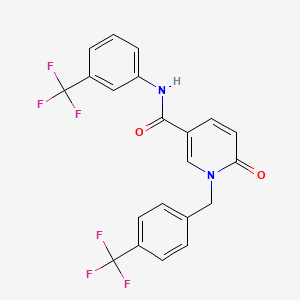

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate” is a chemical compound with the linear formula C18H16ClNO5. It has a molecular weight of 361.785 and its CAS Number is 378202-64-3 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of pyran derivatives, which includes the compound , often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters . These reactions are often carried out under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[4,3-b]pyran core, which is a six-membered oxygen-containing heterocyclic ring system. This core is substituted with various functional groups including a 2-chlorophenyl group, a methyl group, and a carboxylate group .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders . The compound can be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Certain indole derivatives have shown anti-inflammatory and analgesic activities . They can be compared with indomethacin and celecoxib in terms of their anti-inflammatory properties .

Anticancer Activity

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have been used in the synthesis of new useful derivatives .

Antioxidant Activity

Indole derivatives also possess antioxidant properties . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They have been used in the synthesis of a variety of indole derivatives .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic properties . They have been used in the synthesis of a variety of indole derivatives .

Antimalarial Activity

Indole derivatives have been reported to possess antimalarial properties . They have been used in the synthesis of a variety of indole derivatives .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5/c1-8-7-11-13(17(21)23-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQXPXUTLIOFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

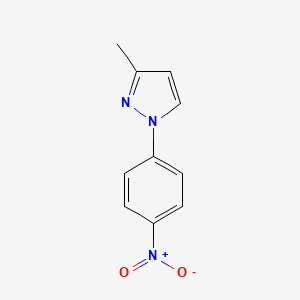

![2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2622079.png)

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2622082.png)